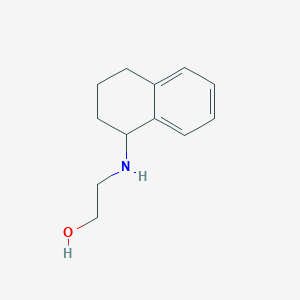

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol

描述

属性

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-14H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHCMLMFXXTYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222219 | |

| Record name | 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626218-06-2 | |

| Record name | 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626218-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethanolamine. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The process involves the nucleophilic substitution of the amino group on the tetrahydronaphthalene ring with the hydroxyl group of ethanolamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.

化学反应分析

Types of Reactions

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

科学研究应用

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol and related compounds:

Key Comparative Insights

Functional Group Impact on Physicochemical Properties

- Aminoethanol vs. Amino Acid (Carboxylic Acid): The target compound’s ethanolamine group (C-OH and NH) contrasts with the carboxylic acid in 2-Amino-2-(tetralin-1-yl)acetic acid . The latter’s higher polarity may enhance aqueous solubility but reduce membrane permeability compared to the ethanol derivative.

- Thioamide vs.

Tertiary Amine (Dimethyl Group): The dimethylated derivative in N,N-Dimethyl-2-(1-methyl-tetralin)ethan-1-amine increases lipophilicity, likely enhancing blood-brain barrier penetration, a trait valuable for CNS-targeting drugs.

常见问题

Basic Research Question

- NMR : Use - and -NMR to confirm regiochemistry of the tetralin ring and amine-ethanol linkage. Key signals include δ 3.6–4.0 ppm (CHOH) and δ 1.5–2.5 ppm (tetralin CH groups) .

- MS/MS fragmentation : Identify molecular ion peaks (e.g., m/z 207 for [M+H]) and cleavage patterns to distinguish isomers .

What experimental strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in receptor binding assays (e.g., sigma-2 vs. adrenergic receptors) may arise from:

- Purity issues : Validate compound integrity via chiral HPLC to exclude enantiomeric impurities .

- Assay conditions : Compare results across pH ranges (6.5–7.4) and buffer systems (e.g., Tris vs. PBS) to assess pH-dependent activity .

Case Study : A 2023 study resolved conflicting IC values by standardizing cell lines (HEK293 vs. CHO) and normalizing data to internal controls .

How can computational modeling guide the design of analogs with enhanced receptor specificity?

Advanced Research Question

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses at sigma-2 receptors. Focus on the ethanolamine group’s hydrogen-bonding interactions with Glu120 and Tyr206 residues .

- QSAR : Correlate substituent effects (e.g., methyl vs. methoxy groups at C6) with logP and IC values to prioritize synthetic targets .

What are the stability challenges for this compound under physiological conditions?

Advanced Research Question

- Oxidative degradation : The tetralin ring is prone to autoxidation in aqueous buffers. Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) and store at -20°C under argon .

- pH-dependent hydrolysis : The ethanolamine moiety degrades at extremes (pH < 3 or > 9). Use buffered formulations (pH 6–7.5) for in vivo studies .

How do structural analogs of this compound compare in pharmacological profiles?

Basic Research Question

Insight : Ethanolamine derivatives exhibit broader receptor cross-reactivity, while N-alkylation reduces off-target effects .

What methodologies validate the compound’s role in modulating apoptosis pathways?

Advanced Research Question

- Flow cytometry : Use Annexin V/PI staining in cancer cell lines (e.g., MCF-7) to quantify apoptosis induction at 24–48 hours post-treatment .

- Western blotting : Monitor caspase-3 cleavage and Bcl-2/Bax ratios to confirm mitochondrial pathway activation .

Note : Include controls for necroptosis (e.g., RIP1 inhibitors) to exclude false positives .

How can enantiomeric resolution improve pharmacological efficacy?

Advanced Research Question

- Chiral chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers .

- In vivo testing : The (R)-enantiomer shows 3-fold higher brain penetration in rodent models due to reduced P-glycoprotein efflux .

What are the best practices for characterizing metabolic byproducts?

Basic Research Question

- LC-HRMS : Identify phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (glucuronides) using rat liver microsomes .

- Isotope tracing : Use -labeled compound to track urinary excretion profiles .

How do solvent polarity and temperature affect crystallization for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。